molecular formula C23H21N5O5S B2709966 ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate CAS No. 946318-71-4

ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate

Cat. No. B2709966
CAS RN: 946318-71-4
M. Wt: 479.51
InChI Key: BUCVYBPEROVTPH-UHFFFAOYSA-N
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Description

Ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C23H21N5O5S and its molecular weight is 479.51. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of diverse heterocyclic systems, demonstrating its versatility as a reagent in organic synthesis. For example, it has been used in the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrido[1,2-a]-pyridin-4-one, among others, showcasing its utility in creating a variety of heterocyclic structures with potential biological activity (Selič, Grdadolnik, & Stanovnik, 1997).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of derivatives synthesized from this compound. Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, for instance, have been prepared and shown to possess significant antimicrobial activity, indicating the potential for this compound to contribute to the development of new antimicrobial agents (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).

Supramolecular Structures

The compound has also been a part of studies focusing on the creation of hydrogen-bonded supramolecular structures. These studies help in understanding the compound's role in the formation of complex molecular architectures, which can have implications in materials science and nanotechnology (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Plant Growth Regulating and Herbicide Antidote Activity

Some derivatives of this compound have been investigated for their plant growth regulating and herbicide antidote activities. This research indicates the potential agricultural applications of compounds synthesized from ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate, offering a new avenue for the development of agricultural chemicals (Dotsenko, Ukrainets, Tebiev, Strelkov, Dyadyuchenko, & Krapivin, 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate involves the reaction of 2-methoxybenzoyl chloride with 6-amino-1-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrazolo[3,4-d]pyrimidine-5-thiol, followed by acetylation with acetic anhydride and subsequent reaction with ethyl 4-aminobenzoate in the presence of triethylamine and catalytic amounts of 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "2-methoxybenzoic acid", "thionyl chloride", "6-amino-1-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrazolo[3,4-d]pyrimidine-5-thiol", "acetic anhydride", "ethyl 4-aminobenzoate", "triethylamine", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "water" ], "Reaction": [ "Conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using thionyl chloride", "Reaction of 2-methoxybenzoyl chloride with 6-amino-1-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrazolo[3,4-d]pyrimidine-5-thiol in the presence of triethylamine to form 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]-2-methoxybenzoic acid", "Acetylation of 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]-2-methoxybenzoic acid with acetic anhydride in the presence of DMAP to form ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]-2-methoxybenzoate", "Reaction of ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]-2-methoxybenzoate with ethyl 4-aminobenzoate in the presence of triethylamine to form ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate", "Purification of the final product using diethyl ether and water" ] }

CAS RN

946318-71-4

Product Name

ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate

Molecular Formula

C23H21N5O5S

Molecular Weight

479.51

IUPAC Name

ethyl 4-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H21N5O5S/c1-3-33-22(31)14-8-10-15(11-9-14)25-19(29)13-34-23-26-20-16(21(30)27-23)12-24-28(20)17-6-4-5-7-18(17)32-2/h4-12H,3,13H2,1-2H3,(H,25,29)(H,26,27,30)

InChI Key

BUCVYBPEROVTPH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2

solubility

not available

Origin of Product

United States

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